![molecular formula C6H10ClNO2 B2998083 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride CAS No. 2104035-64-3](/img/structure/B2998083.png)

2-Azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

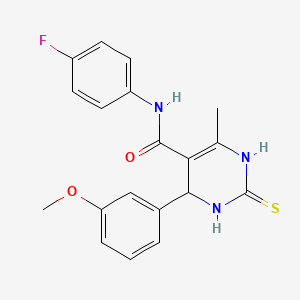

2-Azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride is a chemical compound with the molecular weight of 163.6 . It is a powder in physical form .

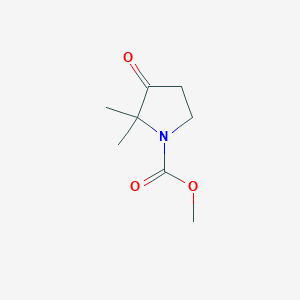

Synthesis Analysis

The synthesis of 2-Azabicyclo[2.1.1]hexane derivatives has been reported in several studies . A key synthetic step involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system . Another strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Molecular Structure Analysis

The molecular structure of 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride is represented by the InChI string:InChI=1S/C6H9NO2.ClH/c8-5(9)6-1-4(2-6)3-7-6;/h4,7H,1-3H2,(H,8,9);1H . Chemical Reactions Analysis

The chemical reactions involving 2-Azabicyclo[2.1.1]hexane derivatives have been studied . A catalytic approach that delivers substituted bicyclo[2.1.1]hexanes by intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones has been described . The process is underpinned by a radical relay mechanism .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride include a molecular weight of 163.60 g/mol . It has 3 hydrogen bond donor count and 3 hydrogen bond acceptor count . The exact mass is 163.0400063 g/mol .Scientific Research Applications

Synthesis and Characterization

2-Azabicyclo[2.1.1]hexanes have been synthesized through various methods, showcasing their significance in organic chemistry for constructing complex molecular structures. Stevens and Kimpe (1996) demonstrated a method to synthesize 2-azabicyclo[2.1.1]hexanes by imination of 3-(chloromethyl)cyclobutanone followed by reductive cyclization, highlighting the structural similarity to 2,4-methanoproline, a naturally occurring insect antifeedant (Stevens & Kimpe, 1996). Lescop, Mevellec, and Huet (2001) developed an efficient synthesis for the 2-azabicyclo[2.1.1]hexane ring system, offering a versatile approach for further functionalization of this scaffold (Lescop, Mevellec, & Huet, 2001).

Building Blocks for Carbapenem Nuclei

Katagiri et al. (1986) explored the synthesis and transformation of 2-azabicyclo[2.2.0]hexane-3,5-dione and its derivatives into azetidin-2-ones. These compounds serve as novel building blocks for carbapenem nuclei, illustrating their potential in antibiotic development (Katagiri et al., 1986).

Novel Approaches to Ethanoproline

Grygorenko, Komarov, and Cativiela (2009) reported a novel synthesis approach to 2,4-ethanoproline starting from 4-hydroxyproline. This method underscores the adaptability of 2-azabicyclo structures for creating conformationally restricted amino acid analogues (Grygorenko, Komarov, & Cativiela, 2009).

Multigram Preparation Techniques

Liao et al. (2016) developed a batchwise, multigram preparation of 2-azabicyclo[2.1.1]hexane hydrochloride, demonstrating its scalability and potential utility in various chemical syntheses (Liao et al., 2016).

Asymmetric Synthesis Applications

The asymmetric synthesis of bicyclic amino acid derivatives via Aza‐Diels‐Alder reactions in aqueous solutions as detailed by Waldmann and Braun (1991) showcases the versatility of 2-azabicyclo compounds in enantioselective synthesis, providing pathways to novel amino acid derivatives with potential biological activities (Waldmann & Braun, 1991).

Safety And Hazards

The safety information for 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride includes the following hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

properties

IUPAC Name |

2-azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c8-5(9)6-1-4(2-6)7-3-6;/h4,7H,1-3H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFTWHHKGGYGOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(CN2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(4-chlorophenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2998009.png)

![(E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2998011.png)

![4-[2-({[4-(tert-butyl)anilino]carbothioyl}amino)ethyl]-N-[4-(tert-butyl)phenyl]tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2998014.png)

![2-(4-Fluorophenyl)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2998019.png)

![N-(2-(diethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2998021.png)

![1-[(2-chlorophenyl)methyl]-5-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2998023.png)